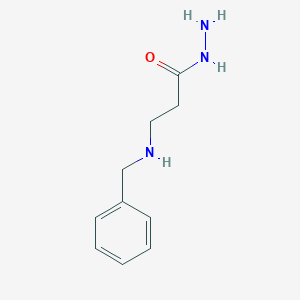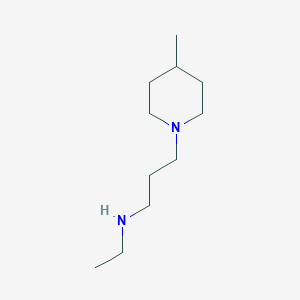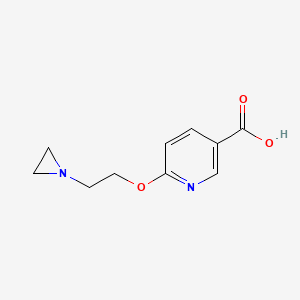
6-(2-Aziridin-1-ylethoxy)nicotinic acid
概要
説明
6-(2-Aziridin-1-ylethoxy)nicotinic acid (6-AENA) is an organic compound derived from nicotinic acid, an important dietary supplement in the human diet. 6-AENA is a novel compound that has recently been studied for its potential applications in medicine, biochemistry and physiology. It is a promising molecule for further research due to its unique synthesis method, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
6-(2-Aziridin-1-ylethoxy)nicotinic acid has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound to study the mechanism of action of other compounds, such as antifungal agents and anti-inflammatory drugs. It has also been used to study the effects of oxidative stress and to investigate the role of free radicals in the development of various diseases. Additionally, 6-(2-Aziridin-1-ylethoxy)nicotinic acid has been studied for its potential as a therapeutic agent for treating certain types of cancer.
作用機序
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)nicotinic acid is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to have anti-inflammatory and anti-cancer properties.
生化学的および生理学的効果
6-(2-Aziridin-1-ylethoxy)nicotinic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of tumor cells. Additionally, 6-(2-Aziridin-1-ylethoxy)nicotinic acid has been found to reduce the levels of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of stress and metabolism.
実験室実験の利点と制限
6-(2-Aziridin-1-ylethoxy)nicotinic acid is a promising molecule for further research due to its unique synthesis method and biochemical and physiological effects. It is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, so it is difficult to dissolve in solutions. Additionally, it is not very stable and can be easily degraded by light and heat.
将来の方向性
There are many potential future directions for research involving 6-(2-Aziridin-1-ylethoxy)nicotinic acid. Further studies could be conducted to investigate its mechanism of action and to explore its potential therapeutic applications. Additionally, studies could be conducted to determine the effects of 6-(2-Aziridin-1-ylethoxy)nicotinic acid on other diseases and to investigate its potential as an antioxidant. Additionally, research could be conducted to improve the synthesis method of 6-(2-Aziridin-1-ylethoxy)nicotinic acid and to develop more efficient and cost-effective methods for producing the compound. Finally, research could be conducted to explore the potential of 6-(2-Aziridin-1-ylethoxy)nicotinic acid as a dietary supplement in humans.
特性
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-9(11-7-8)15-6-5-12-3-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUUMFBLUPBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aziridin-1-ylethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)

![N-(3-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1385860.png)
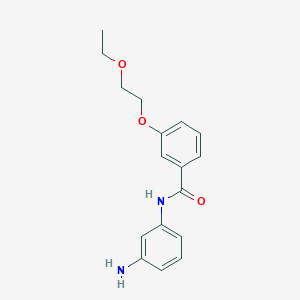
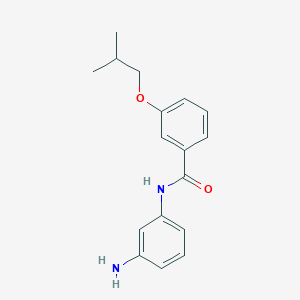
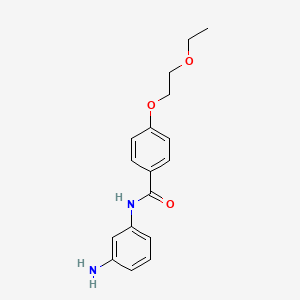
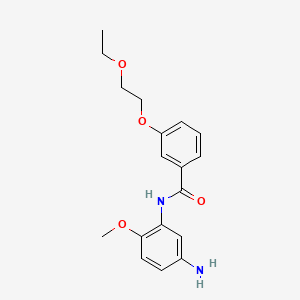
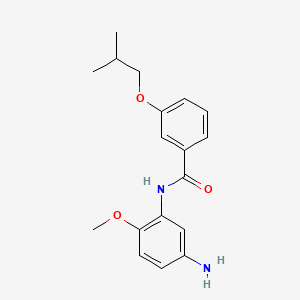
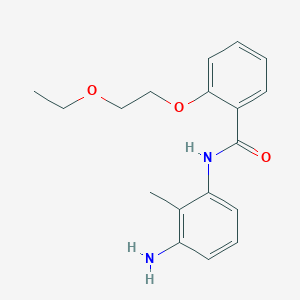
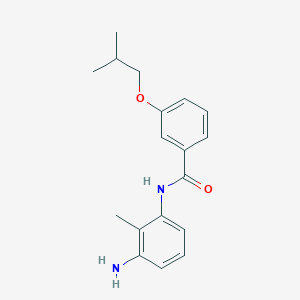
![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)

